N-(2,3-dimethylphenyl)phenazine-1-carboxamide chemical structure analysis
N-(2,3-dimethylphenyl)phenazine-1-carboxamide chemical structure analysis
[label="2. Acyl Substitution\nAcid Chloride + 2,3-Dimethyl
Figure 1: Structural contributions to the bioactivity of the target phenazine derivative.
Mechanistic Biology: Dual-Action Profiling
The derivatization of phenazine-1-carboxylic acid (PCA) into complex amides significantly alters its biological targets. N-(2,3-dimethylphenyl)phenazine-1-carboxamide operates via a dual-action mechanism, making it a compound of high interest in oncology and agricultural pathogen control.
Apoptotic Induction via Bcl-2 Inhibition: PCN derivatives exhibit selective cytotoxicity against specific cancer cell lines (such as A549 lung and MDA-MB-231 breast cancer cells) by directly antagonizing antiapoptotic Bcl-2 family proteins[1]. In silico and in vitro models demonstrate that the carboxamide linker and the substituted phenyl ring facilitate deep insertion into the BH3 domain[1]. This binding event triggers a cascade: loss of mitochondrial membrane potential (ΔΨm), cytochrome c release, and ultimate execution of apoptosis via Caspase-3 activation[1].
Topoisomerase Inhibition: Complementary to mitochondrial disruption, the planar phenazine core acts as a dual inhibitor of Topoisomerase I and II[2]. By intercalating into DNA, the scaffold prevents the religation of DNA strands during replication, compounding cellular stress and accelerating apoptotic signaling[2].
Figure 2: Apoptotic signaling cascade induced by PCN derivatives.
Self-Validating Synthetic Methodology
Synthesizing amides from sterically hindered anilines (like 2,3-dimethylaniline) using standard carbodiimide coupling reagents (e.g., EDC/HOBt) often results in poor yields due to the steric bulk blocking the activated ester intermediate. To overcome this, the following protocol utilizes a highly reactive acid chloride intermediate[3].
Causality of Experimental Choices:
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Solvent Selection (Toluene vs. DCM): Toluene is selected for the activation step because its higher boiling point (110°C) allows the reaction to be heated to 65°C, providing the kinetic energy required to drive the chlorination to completion while maintaining the solubility of the intermediate[3].
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Direct Precipitation: The amidation step is performed in dichloromethane (DCM). The extreme reactivity of the acid chloride forces the coupling with the hindered aniline, resulting in the immediate precipitation of the product, which acts as a self-purifying mechanism[3].
Step-by-Step Protocol
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Activation: Dissolve 1.0 equivalent of Phenazine-1-carboxylic acid (PCA) in anhydrous toluene (0.08 M). Add 5.0 equivalents of thionyl chloride (SOCl2) dropwise at room temperature[3].
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Heating: Elevate the reaction temperature to 65°C and stir for 3 hours.
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Validation Checkpoint 1: Monitor via TLC (EtOAc/Hexane). The intense yellow, UV-active spot corresponding to PCA will disappear, confirming complete conversion to phenazine-1-carbonyl chloride.
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Concentration: Remove toluene and excess SOCl2 under reduced pressure (rotovap) to yield the crude acid chloride.
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Amidation: Resuspend the crude acid chloride in anhydrous DCM. Slowly add 2.0 equivalents of 2,3-dimethylaniline.
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Validation Checkpoint 2: The addition will trigger an immediate color shift and the rapid formation of a yellow precipitate, visually confirming successful amide bond formation[3].
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Workup & Purification: Stir overnight to ensure completion. Filter the reaction mixture, wash the solid with cold DCM, and elute over a short plug of silica gel using ethyl acetate to yield the pure N-(2,3-dimethylphenyl)phenazine-1-carboxamide[3].
Figure 3: Self-validating synthetic workflow for PCA amidation.
Analytical Characterization
To verify the structural integrity of the synthesized N-(2,3-dimethylphenyl)phenazine-1-carboxamide, researchers must rely on a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The table below summarizes the quantitative data benchmarks expected for this specific derivative.
Table 1: Quantitative Structural Characterization Data
| Parameter | Expected Value / Range | Analytical Significance |
| Molecular Formula | C21H17N3O | Confirms successful condensation of PCA with 2,3-dimethylaniline. |
| Exact Mass (HRMS) | [M+H]+ m/z ~ 328.144 | Validates the precise isotopic mass and structural integrity of the target. |
| 1H NMR (Amide N-H) | δ 10.5 - 11.0 ppm (br s, 1H) | Pronounced downfield shift confirms successful amide bond formation and intramolecular H-bonding. |
| 1H NMR (Aromatic Core) | δ 7.8 - 9.0 ppm (m, 7H) | Characteristic multiplet splitting confirms the intact tricyclic phenazine system. |
| 1H NMR (Methyls) | δ 2.2 - 2.4 ppm (s, 6H) | Two distinct singlets confirm the integration of the 2,3-dimethylphenyl moiety. |
| 13C NMR (Carbonyl) | δ 163 - 167 ppm | Validates the highly deshielded carboxamide carbon environment. |
References
- Enhanced biosynthesis of phenazine-1-carboxamide by engineered Pseudomonas chlororaphis HT66 PMC
- Metabolic Degradation and Bioactive Derivative Synthesis of Phenazine-1-Carboxylic Acid by Genetically Engineered Pseudomonas chlororaphis HT66 Journal of Agricultural and Food Chemistry - ACS Public
- Synthesis and bioactivities of diamide derivatives containing a phenazine-1-carboxamide scaffold Taylor & Francis
- Phenazine-1-carboxamide (PCN) from Pseudomonas sp. strain PUP6 selectively induced apoptosis in lung (A549) and breast (MDA MB-231) cancer cells by inhibition of antiapoptotic Bcl-2 family proteins PubMed
- Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery Research and Reviews
- In-Depth Technical Guide: Phenazine-1-Carboxamide Derivative as a Potent Anticancer Agent Benchchem
